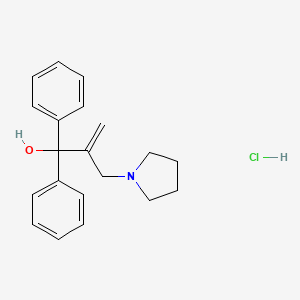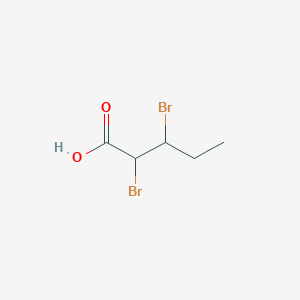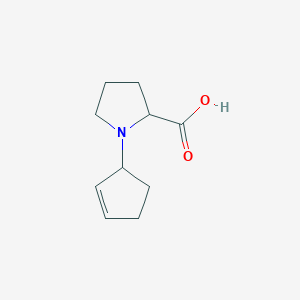
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H15NO2. It is categorized under carboxylic acids and is known for its unique structure, which includes a cyclopentene ring fused with a pyrrolidine ring. This compound is primarily used in research and industrial applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from cyclopentene and pyrrolidine
Reaction Conditions: The synthesis requires specific conditions such as controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistency and efficiency.
Chemical Reactions Analysis
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism by which 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, leading to changes in their activity.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating key enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid can be compared with other similar compounds:
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h1,4,8-9H,2-3,5-7H2,(H,12,13) |
InChI Key |
UWVNXKFEZSVZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2CCC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


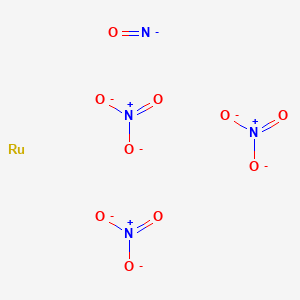
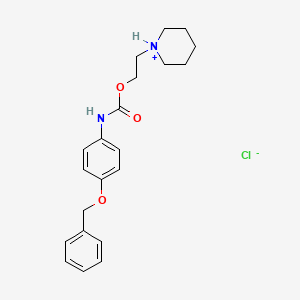
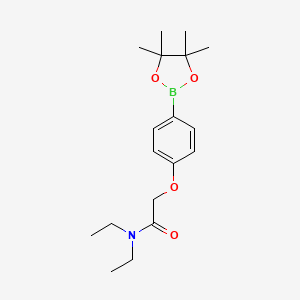
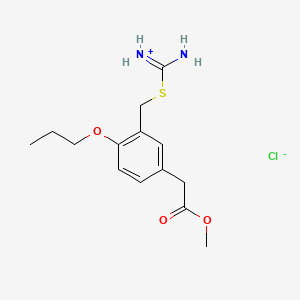
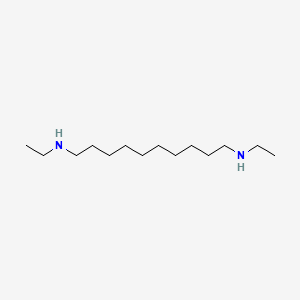
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
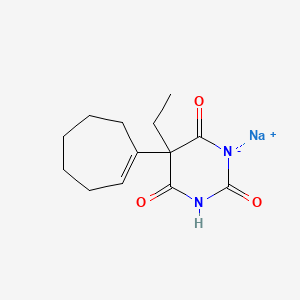
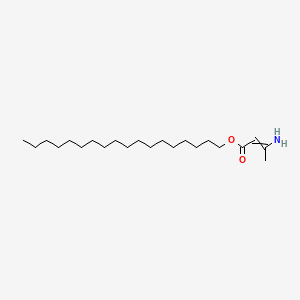
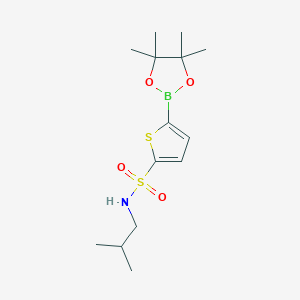
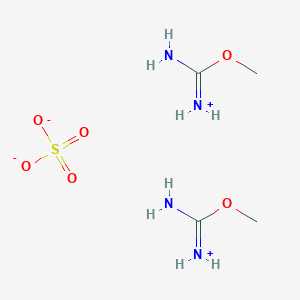
![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
